molecular formula C35H29ClO3 B13437593 1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene

1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene

Cat. No.: B13437593
M. Wt: 533.1 g/mol
InChI Key: AJHNFMVUTKTQPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] typically involves the reaction of 4-methoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-methoxybenzyl chloride, which is then reacted with 4-methoxybenzyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly non-steroidal antiestrogens with antitumor activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to estrogen receptors, inhibiting their activity and thereby exerting antiestrogenic effects. This mechanism is particularly relevant in the context of its potential antitumor activity, where it can inhibit the growth of estrogen-dependent cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] is unique due to its combination of chloro, methoxy, and ethenylidene groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C35H29ClO3

Molecular Weight

533.1 g/mol

IUPAC Name

1-[1-chloro-2,2-bis(4-phenylmethoxyphenyl)ethenyl]-4-methoxybenzene

InChI

InChI=1S/C35H29ClO3/c1-37-31-18-16-30(17-19-31)35(36)34(28-12-20-32(21-13-28)38-24-26-8-4-2-5-9-26)29-14-22-33(23-15-29)39-25-27-10-6-3-7-11-27/h2-23H,24-25H2,1H3

InChI Key

AJHNFMVUTKTQPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)Cl

Origin of Product

United States

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